REACTION_CXSMILES
|
[CH3:1][C:2]1[CH2:3][CH:4]([CH:10]=[O:11])[CH:5]([CH3:9])[CH:6]([CH3:8])[CH:7]=1.[CH3:12][CH:13]1[CH2:18][C:17]([CH3:19])=[CH:16][CH:15]([CH3:20])[CH:14]1[CH:21]=[O:22]>>[CH3:20][CH:15]1[CH:14]([CH:21]=[O:22])[CH:13]([CH3:12])[CH:18]=[C:17]([CH3:19])[CH2:16]1.[CH3:8][CH:6]1[CH:5]([CH3:9])[CH:4]([CH:10]=[O:11])[CH2:3][C:2]([CH3:1])=[CH:7]1 |f:2.3|
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Name
|
|
Quantity
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0 (± 1) mol
|
Type
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reactant
|
Smiles
|
CC=1CC(C(C(C1)C)C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1C(C(C=C(C1)C)C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of two chemicals
|
Name
|
|
Type
|
|
Smiles
|
CC1CC(=CC(C1C=O)C)C.CC1C=C(CC(C1C)C=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |